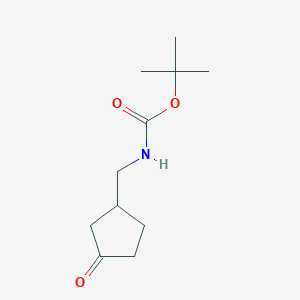

Tert-butyl (3-oxocyclopentyl)methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOABSXMRINSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201158218 | |

| Record name | Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260674-55-2 | |

| Record name | Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260674-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3-oxocyclopentyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl (3-oxocyclopentyl)methylcarbamate chemical properties

An In-depth Technical Guide to Tert-butyl ((3-oxocyclopentyl)methyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate, a versatile bifunctional building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, provide a robust synthetic pathway, analyze its reactivity, and explore its applications as a key intermediate in the synthesis of complex molecular architectures.

Introduction and Strategic Importance

Tert-butyl ((3-oxocyclopentyl)methyl)carbamate (CAS No. 1260674-55-2) is a valuable synthetic intermediate. Its structure uniquely combines a reactive ketone functionality with a Boc-protected primary amine, separated by a methylene bridge on a cyclopentyl scaffold. This arrangement offers a powerful platform for sequential and site-selective chemical modifications.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, stable under a wide range of non-acidic conditions, allowing chemists to perform reactions on the ketone without affecting the amine.[1][] Subsequently, the Boc group can be selectively removed under acidic conditions to unmask the primary amine for further functionalization, such as amide bond formation, reductive amination, or sulfonylation. This "orthogonal" control is a cornerstone of modern multi-step organic synthesis.[3]

The cyclopentyl ring provides a semi-rigid, three-dimensional scaffold that is prevalent in many biologically active molecules, offering a distinct advantage over linear linkers by constraining the conformational flexibility of the final compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties

The quantitative data for Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is summarized in the table below.

| Property | Value | Source/Method |

| CAS Number | 1260674-55-2 | Chemical Registry |

| Molecular Formula | C₁₁H₁₉NO₃ | - |

| Molecular Weight | 213.28 g/mol | - |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Analogy |

| Solubility | Predicted: Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water | Analogy |

| Boiling Point | Predicted: > 250 °C (decomposes) | Estimation |

| Melting Point | Predicted: < 60 °C | Estimation |

Spectroscopic Profile (Predicted)

For unambiguous identification and quality control, a combination of spectroscopic methods is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.45 ppm (9H) for the tert-butyl group, multiplets between 1.5-2.5 ppm for the cyclopentyl ring protons, and a doublet around 3.1-3.3 ppm for the -CH₂-N protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl of the ketone (~215-220 ppm), the carbamate carbonyl (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and various signals for the cyclopentyl ring and methylene bridge carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the ketone C=O stretch (~1740 cm⁻¹), the carbamate N-H stretch (~3350 cm⁻¹), and the carbamate C=O stretch (~1685 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 214.1, and a sodium adduct [M+Na]⁺ at m/z 236.1.

Synthesis and Manufacturing Workflow

The synthesis of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is not commonly detailed in single-publication sources. However, a robust and logical two-step synthetic route can be designed starting from the commercially available 3-oxocyclopentane-1-carbonitrile. This pathway involves the reduction of the nitrile to a primary amine, followed by a standard Boc-protection.

Synthetic Workflow Diagram

The overall process can be visualized as follows:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of (3-Oxocyclopentyl)methanamine

-

Rationale: The reduction of a nitrile is a standard and high-yielding method to produce a primary amine. Catalytic hydrogenation using Raney Nickel is often preferred for industrial scale-up due to safety and cost, while lithium aluminum hydride (LiAlH₄) is a common choice for laboratory-scale synthesis due to its high reactivity.

-

Protocol (using Catalytic Hydrogenation):

-

To a hydrogenation vessel, add 3-oxocyclopentane-1-carbonitrile (1.0 eq).

-

Add a suitable solvent, such as ethanol or methanol, and a catalytic amount of Raney Nickel (5-10 wt%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Self-Validation: Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting material.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude (3-oxocyclopentyl)methanamine, which can often be used in the next step without further purification.

-

Step 2: Synthesis of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate

-

Rationale: The reaction of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method for introducing the Boc protecting group.[4][5] The reaction requires a base to neutralize the acidic byproduct.

-

Protocol:

-

Dissolve the crude (3-oxocyclopentyl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (TEA, 1.2 eq) for organic solvents, or sodium hydroxide (NaOH, 1.2 eq) for aqueous mixtures.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Self-Validation: Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.

-

If using an organic solvent, wash the mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. If using an aqueous mixture, extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

-

Reactivity and Applications in Drug Discovery

The utility of this building block stems from the distinct reactivity of its two functional groups.

Caption: Key reactivity pathways for the title compound.

-

Ketone Modifications: The ketone can undergo a variety of C-C and C-N bond-forming reactions. A primary application is reductive amination , where the ketone is reacted with a primary or secondary amine to form an intermediate imine, which is then reduced (e.g., with NaBH(OAc)₃) to yield a substituted aminocyclopentane derivative. This is a cornerstone reaction in building libraries of drug candidates.

-

Amine Modifications (Post-Deprotection): After selective removal of the Boc group with an acid like trifluoroacetic acid (TFA) or HCl in an organic solvent, the resulting primary amine is a potent nucleophile.[1] It can be readily acylated with carboxylic acids or acid chlorides to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or alkylated. This sequential approach is invaluable for constructing complex molecules where precise control over reactivity is paramount.

Analytical Methods for Quality Control

Ensuring the purity and identity of starting materials is critical. The following methods are recommended for the analysis of Tert-butyl ((3-oxocyclopentyl)methyl)carbamate.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a water/acetonitrile mobile phase gradient (containing 0.1% TFA) is suitable for purity assessment. Detection can be achieved using a UV detector (at ~210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify any volatile impurities from the synthesis, such as residual solvents.

-

Nuclear Magnetic Resonance (NMR): As described in section 2.2, ¹H and ¹³C NMR are the definitive methods for structural confirmation and identification.

-

Thin-Layer Chromatography (TLC): For rapid reaction monitoring, TLC on silica gel plates with a mobile phase such as 30-50% ethyl acetate in hexanes is effective. Visualization can be achieved using UV light (if an impurity is UV-active) or by staining with potassium permanganate or ninhydrin (after heating to deprotect the amine).

Conclusion

Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is a strategically designed chemical building block that offers significant advantages for medicinal chemistry and drug discovery programs. Its bifunctional nature, coupled with the reliable and orthogonal reactivity of the ketone and the Boc-protected amine, provides chemists with a versatile tool for synthesizing novel compounds with controlled three-dimensional structures. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the effective utilization of this valuable intermediate in research and development settings.

References

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

-

Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]

Sources

Tert-butyl (3-oxocyclopentyl)methylcarbamate CAS number 1260674-55-2

Executive Summary

Tert-butyl ((3-oxocyclopentyl)methyl)carbamate is a high-value bifunctional molecular building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Structurally, it consists of a cyclopentanone ring substituted at the 3-position with a methylamine group protected by a tert-butoxycarbonyl (Boc) moiety.[1]

This compound serves as a critical "conformationally restricted" spacer.[1] Unlike flexible aliphatic chains (e.g., propyl linkers), the cyclopentane ring introduces defined vector geometry between the amine and the ketone, reducing the entropic penalty upon binding to a biological target.[1] The orthogonal reactivity of the ketone (electrophile) and the Boc-protected amine (latent nucleophile) allows for versatile, sequential functionalization.[1]

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

The following data aggregates physicochemical properties essential for experimental planning and quality control.

| Property | Specification |

| IUPAC Name | tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate |

| CAS Number | 1260674-55-2 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | White to off-white low-melting solid or viscous oil |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water |

| LogP (Calc) | ~1.5 - 1.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Rotatable Bonds | 3 (Carbamate C-N, C-C exocyclic, Boc O-C) |

Synthetic Methodology: The "Ketal Route"

Retrosynthetic Logic (DOT Visualization)[1]

The following diagram illustrates the logical disassembly of the target molecule into commercially available precursors.

Figure 1: Retrosynthetic analysis prioritizing ketone preservation.

Detailed Experimental Protocol

Step 1: Ketal Protection

-

Reagents: 3-Oxocyclopentanecarboxylic acid, Ethylene glycol, p-TsOH (cat.), Toluene.[1]

-

Procedure: Reflux in a Dean-Stark apparatus to remove water.[1] This converts the reactive ketone into a stable 1,3-dioxolane.[1]

-

QC Check: disappearance of the ketone carbonyl signal in IR (~1740 cm⁻¹).

Step 2: Carboxyl Reduction

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF, 0°C.

-

Causality: We use LiAlH₄ to fully reduce the carboxylic acid to the primary alcohol ((1,4-dioxaspiro[4.4]nonan-7-yl)methanol).[1] The ketal survives these basic reducing conditions.

Step 3: Activation & Substitution

-

Reagents: MsCl (Methanesulfonyl chloride), Et₃N, then NaN₃ (Sodium Azide) in DMF.[1]

-

Procedure: Convert the alcohol to a mesylate (good leaving group), then displace with azide.[1]

-

Safety Note: Azides are potential explosion hazards.[1] Maintain low concentration and avoid chlorinated solvents with azides where possible (formation of di-azidomethane).[1]

Step 4: Staudinger Reduction & Boc Protection

-

Reagents: PPh₃ (Triphenylphosphine), THF/H₂O, then Boc₂O.[1]

-

Mechanism: The azide is reduced to a primary amine via the phosphine imine intermediate.[1] Adding Boc₂O in situ traps the amine immediately, preventing side reactions.[1]

Step 5: Ketal Deprotection (Final Step)

-

Reagents: 2N HCl, Acetone or THF.[1]

-

Procedure: Stir at room temperature. The acidic medium hydrolyzes the acetal back to the ketone.[1]

-

Self-Validating Check: NMR will show the reappearance of the ketone carbon signal (~215 ppm) and loss of the ethylene glycol singlet (~3.9 ppm).[1]

Applications in Drug Discovery

Structural Biology & Linker Design

This scaffold is superior to linear alkyl chains in "Fragment-Growing" strategies.[1]

-

Vector Control: The cyclopentane ring enforces a specific bond angle (approx 109-120° depending on puckering), directing the attached pharmacophores into specific sub-pockets.[1]

-

Solubility: The aliphatic ring adds lipophilicity (LogP modulation) without the aromatic stacking issues of phenyl linkers.[1]

Functionalization Workflow

The compound acts as a "switch" in synthesis:

-

Reductive Amination (Ketone): React with a secondary amine + NaBH(OAc)₃ to attach the "Left-Hand Side" (LHS) fragment.[1]

-

Boc Deprotection (Amine): Treat with TFA/DCM to expose the primary amine.[1]

-

Amide Coupling: React with a carboxylic acid to attach the "Right-Hand Side" (RHS) fragment.[1]

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Quality Control & Safety

Analytical Parameters[1][4][13][14][15]

-

¹H NMR (CDCl₃): Look for the tert-butyl singlet at 1.44 ppm (9H).[1] The methylene protons adjacent to nitrogen (

) typically appear as a doublet or multiplet around 3.1–3.3 ppm.[1] The cyclopentane ring protons appear as multiplets between 1.5–2.5 ppm.[1] -

Mass Spectrometry (ESI): Expect

or

Handling Precautions[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible to slow oxidation or aldol-type condensation if left in moist/basic environments.[1]

References

-

PubChem Compound Summary. tert-Butyl (3-oxocyclopentyl)methylcarbamate (CID 53427213).[1] National Center for Biotechnology Information.[1] Link[1]

-

AiFChem Database. Product 1260674-55-2 Details and SMILES. AiFChem.[1] Link

-

ChemicalBook. Chemical Properties and Safety Data for Cyclopentane Derivatives. ChemicalBook Inc.[1] Link

-

Organic Syntheses. General Procedures for Boc Protection and Ketone Manipulation. Org.[1][5][6] Synth. Coll. Vol. various. (Applied methodology citation).

Sources

- 1. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 167298-40-0|(S)-tert-Butyl (3-oxocyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 5. Secondary Amines | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Tert-butyl (3-oxocyclopentyl)methylcarbamate

The : A Technical Guide

Part 1: Strategic Analysis & Retrosynthesis

Tert-butyl (3-oxocyclopentyl)methylcarbamate (CAS: 1260674-55-2) serves as a critical bifunctional scaffold in medicinal chemistry. Its structure—a cyclopentanone ring substituted at the 3-position with a Boc-protected aminomethyl group—offers two distinct vectors for diversification:[1][2]

-

The Ketone (C3) : Ready for reductive amination, Grignard addition, or olefination to build core complexity.

-

The Protected Amine : A latent handle for coupling to heterocycles or peptidomimetics after orthogonal deprotection.

For researchers and scale-up chemists, the synthesis poses a specific challenge: chemoselectivity . The ketone must be preserved (or masked) while the aminomethyl arm is constructed. Direct reduction of 3-oxocyclopentanecarbonitrile or 3-oxocyclopentanecarboxamide risks reducing the ketone. Therefore, a Protection-First Strategy is the industry standard for reliability and yield.

Retrosynthetic Logic

To ensure high fidelity, we disconnect the target to the commercially available 3-oxocyclopentanecarboxylic acid . The pathway necessitates a temporary "mask" for the ketone (ketalization) to allow harsh reduction of the carboxyl moiety.

Pathway:

Target

Part 2: Detailed Synthetic Protocol

This protocol utilizes a Ketal-Protection / Amide-Reduction sequence. This route is preferred over the Alcohol-Azide route for scalability, as it avoids potentially explosive azides and expensive Mitsunobu reagents.

Phase 1: Scaffold Stabilization (Ketalization)

Objective: Mask the ketone to survive hydride reduction.

Reagents: 3-Oxocyclopentanecarboxylic acid, Ethylene glycol, p-Toluenesulfonic acid (pTSA), Toluene.

-

Setup : Charge a round-bottom flask equipped with a Dean-Stark trap with 3-oxocyclopentanecarboxylic acid (1.0 equiv), ethylene glycol (1.5 equiv), and pTSA (0.05 equiv) in toluene (0.5 M).

-

Reflux : Heat to reflux with vigorous stirring. Monitor water collection in the trap. Reaction is typically complete in 4–6 hours.

-

Workup : Cool to RT. Wash with saturated NaHCO₃ (to remove pTSA and unreacted acid traces, though the product is also an acid—careful pH control is needed. Correction: The product is a carboxylic acid.[3] Wash with brine only, or extract the acid into base, wash organics, and re-acidify. Better Method: Use the methyl ester for protection, then hydrolyze, OR simply concentrate and crystallize the ketal-acid if solid. For scale, the methyl ester is often easier to handle).

-

Refined Step: Esterify first (MeOH/H₂SO₄)

Ketalize -

Direct Route: The ketal-acid 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid is stable. Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Phase 2: Functional Group Interconversion (Acid Amine)

Objective: Convert the carboxylic acid to a primary amine without touching the ketal.

Step A: Amide Formation

-

Activation : Dissolve the Ketal-Acid (1.0 equiv) in DCM (0.3 M). Add N-Methylmorpholine (1.1 equiv) and cool to 0°C.

-

Coupling : Add Isobutyl chloroformate (1.1 equiv) dropwise (Mixed Anhydride method). Stir for 30 min.

-

Ammonolysis : Bubble ammonia gas or add excess NH₄OH solution. Warm to RT.

-

Isolation : Wash with 1N HCl (briefly, to remove base—ketal is sensitive, use citric acid if possible) and brine. Dry and concentrate to yield the Primary Amide .

Step B: Reduction to Amine

-

Reduction : Suspend LiAlH₄ (2.5 equiv) in dry THF under Argon. Cool to 0°C.[4]

-

Addition : Add the Ketal-Amide (dissolved in THF) dropwise.

-

Reflux : Heat to reflux for 4–12 hours. The ketal is stable to LiAlH₄.

-

Quench : Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts. The filtrate contains the Ketal-Amine (7-(aminomethyl)-1,4-dioxaspiro[4.4]nonane).

Phase 3: Protection & Deprotection

Objective: Install Boc group and reveal the ketone.

-

Boc Protection : To the crude amine in DCM, add Et₃N (1.5 equiv) and Boc₂O (1.1 equiv). Stir at RT for 2 hours.

-

Purification : Wash with weak acid (Citric acid) and base. Flash chromatography (Hex/EtOAc) yields the Ketal-Boc-Intermediate .

-

Ketal Hydrolysis : Dissolve the intermediate in Acetone/Water (4:1). Add PPTS (0.1 equiv) or catalytic HCl. Heat to 50°C or stir at RT until TLC shows conversion.

-

Note: Boc groups are acid-labile. Use mild conditions (PPTS or Acetone/2N HCl at RT) to avoid de-Boc.

-

-

Final Isolation : Neutralize with NaHCO₃, extract with EtOAc. Purify via silica gel chromatography.

Part 3: Visualization & Data

Reaction Scheme (Logic Flow)

Figure 1: Step-wise synthetic workflow for the chemoselective preparation of the target scaffold.

Troubleshooting & Optimization Table

| Critical Parameter | Common Issue | Corrective Action |

| Ketal Stability | Loss of ketal during acid workups. | Use Citric Acid or NH₄Cl instead of HCl during intermediate washes. |

| Amide Reduction | Incomplete reduction or C-N bond cleavage. | Ensure anhydrous THF and use excess LiAlH₄ (2.5–3.0 equiv). Reflux is mandatory. |

| Boc Integrity | Loss of Boc during ketal removal. | Avoid strong mineral acids (HCl/H₂SO₄). Use PPTS (Pyridinium p-toluenesulfonate) in wet acetone. |

| Stereochemistry | Product is a racemate. | If chiral material is required, start with enzymatically resolved acid or perform chiral HPLC on the final ketone. |

Part 4: Alternative High-Throughput Route (Oxidation)

For laboratories with access to Tert-butyl ((3-hydroxycyclopentyl)methyl)carbamate (CAS 1781907-97-8), a single-step oxidation is superior.

Protocol (Swern Oxidation):

-

Cool Oxalyl Chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv).

-

Add the alcohol precursor dropwise.[4] Stir 15 min.

-

Add Et₃N (5 equiv) and warm to RT.

-

Result : Clean conversion to the ketone without affecting the Boc group.

-

Green Alternative: Use TEMPO (cat.) / NaOCl in a biphasic system (DCM/Water) buffered at pH 9. This avoids the stench of Swern and is highly scalable.

References

-

Ketalization Protocols : Organic Syntheses, Coll. Vol. 5, p. 539 (1973). General procedure for protecting cyclic ketones.

- Amide Reduction: Gaylord, N. G., "Reduction with Complex Metal Hydrides," Interscience Publishers, 1956. (Foundational text on LiAlH4 reduction of amides).

-

Boc Protection : Organic Syntheses, Coll.[2] Vol. 6, p. 203 (1988). Standard Boc anhydride protocols.

-

TEMPO Oxidation : Organic Syntheses, Coll. Vol. 8, p. 367 (1993). Oxidation of alcohols to ketones using TEMPO.

-

Target Identification : PubChem Entry for this compound derivatives.

Sources

A Technical Guide to Tert-butyl (3-oxocyclopentyl)methylcarbamate: Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of tert-butyl (3-oxocyclopentyl)methylcarbamate, a versatile bifunctional building block of significant interest to researchers in synthetic and medicinal chemistry. We will explore its core physicochemical properties, logical synthetic strategies, characteristic reactivity, and its strategic application in the development of complex molecular architectures for drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their work.

Molecular Profile and Physicochemical Properties

This compound is a strategically designed synthetic intermediate. Its structure incorporates a cyclopentanone ring, which is a common motif in biologically active molecules, and a secondary amine protected by the robust tert-butyloxycarbonyl (Boc) group. This combination of a reactive ketone and a protected amine allows for selective and sequential chemical transformations, making it a valuable scaffold.

The molecular formula for this compound is C₁₁H₁₉NO₃, which corresponds to a molecular weight of 213.27 g/mol .[1][2] A summary of its key properties is presented below.

| Property | Value | Source / Method |

| Molecular Weight | 213.27 g/mol | Calculated |

| Molecular Formula | C₁₁H₁₉NO₃ | Calculated |

| IUPAC Name | tert-butyl methyl(3-oxocyclopentyl)carbamate | IUPAC Nomenclature |

| Canonical SMILES | CN(C1CCC(=O)C1)C(=O)OC(C)(C)C | |

| Monoisotopic Mass | 213.136494 g/mol | Calculated |

| XLogP3-AA | 1.3 (Predicted) | |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

Note: Computational properties are estimated and should be confirmed experimentally.

Caption: 2D structure of this compound.

The Chemistry of a Versatile Building Block

The synthetic utility of this molecule is derived from the orthogonal reactivity of its two primary functional groups: the Boc-protected amine and the cyclopentanone ketone.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its selection is deliberate and offers several advantages:

-

Stability: The Boc group is stable to a wide range of non-acidic reagents, including basic conditions, hydrogenation, and many nucleophiles. This robustness allows for extensive modification of the ketone moiety without disturbing the protected amine.

-

Facile Removal: Despite its stability, the Boc group is easily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to liberate the free secondary amine.[3] This deprotection proceeds via a stable tert-butyl cation, which is typically scavenged to prevent side reactions.

This stability-lability balance is the cornerstone of its utility, enabling a chemist to "unmask" the amine at a desired point in a synthetic sequence.

Caption: General workflow for the acidic deprotection of the Boc group.

Reactivity of the Cyclopentanone Moiety

The ketone functional group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It provides a reactive site for introducing structural diversity and complexity. Key transformations include:

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydroxyl group for further functionalization.

-

Reductive Amination: The ketone can react with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond. This is a powerful method for building complex amine scaffolds.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, enabling the extension of the carbon skeleton.

-

Aldol Condensation: Under basic or acidic conditions, the enolate of the cyclopentanone can react with other carbonyl compounds to form new C-C bonds.

The ability to perform these reactions while the amine remains protected is critical for multi-step synthetic strategies in drug development.[2]

Caption: Major reaction pathways for the cyclopentanone functional group.

Synthesis and Characterization

Proposed Synthetic Protocol

A robust and common method for the synthesis of Boc-protected amines involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O).[3]

Reaction: 3-(methylamino)cyclopentan-1-one + Di-tert-butyl dicarbonate → this compound

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-(methylamino)cyclopentan-1-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), to the solution to act as a proton scavenger.

-

Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes. The reaction is exothermic, and maintaining a low temperature minimizes side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[4]

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Predicted Characterization Data

For a novel or custom-synthesized compound, thorough characterization is essential for structure verification. Below are the predicted spectral data based on the compound's structure and known values for similar functional groups.[5]

| Analysis Type | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.0 (s, 3H, N-CH₃), ~2.5-1.8 (m, 7H, cyclopentyl protons), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~215 (C=O, ketone), ~155 (C=O, carbamate), ~80 (O-C(CH₃)₃), ~55-50 (CH-N), ~35 (N-CH₃), ~45-25 (ring CH₂), ~28 (C(CH₃)₃) |

| ESI-MS | m/z: 214.14 [M+H]⁺, 236.12 [M+Na]⁺ |

| IR Spectroscopy | ν (cm⁻¹): ~2970 (C-H), ~1740 (C=O, ketone), ~1690 (C=O, carbamate) |

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile scaffold in the synthesis of high-value, complex molecules. The carbamate functional group itself is a key structural motif in numerous approved drugs.[6]

Strategic Advantages in Drug Discovery:

-

Scaffold for Libraries: The molecule serves as an excellent starting point for generating libraries of related compounds. By varying the reactions at the ketone position and then deprotecting the amine for further modification, chemists can rapidly explore the structure-activity relationship (SAR) of a new chemical series.

-

Introduction of 3D-Complexity: The non-aromatic, cyclic core of the cyclopentanone provides a three-dimensional architecture that is increasingly sought after in modern drug design to improve selectivity and physicochemical properties compared to flat, aromatic systems.

-

Linker Chemistry: The bifunctional nature of the molecule makes it suitable for use as a linker in creating more complex molecules like Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where connecting two different molecular entities is required.[3]

Caption: A logical workflow for using the building block in a lead optimization campaign.

Safety and Handling

While specific toxicity data for this compound is not available, data for the closely related analog, tert-butyl (3-oxocyclopentyl)carbamate, provides a useful reference for handling.

-

GHS Hazard Statements: Based on notifications to the ECHA C&L Inventory for the N-H analog, the following hazards are identified: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is more than a simple chemical; it is a powerful tool for chemical innovation. With a molecular weight of 213.27 g/mol , its true value is realized through the strategic interplay of its ketone and protected amine functionalities. This guide has outlined its fundamental properties, provided a logical synthetic pathway, and contextualized its reactivity within the demanding field of drug discovery. By enabling the controlled and sequential construction of complex molecular architectures, this building block empowers researchers to push the boundaries of medicinal chemistry and develop the next generation of therapeutic agents.

References

-

PubChem. tert-Butyl (3-oxocyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

-

Gotor-Fernández, V., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-303. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

The Royal Society of Chemistry. (2014). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances. [Link]

Sources

- 1. tert-Butyl (S)-((3-oxocyclopentyl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl N-(1-methyl-3-oxocyclopentyl)carbamate [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Tert-butyl (3-oxocyclopentyl)methylcarbamate

Foreword: A Molecule-Centric Approach to Structural Verification

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a generic, templated approach to structural elucidation. Instead, we will delve into the specific case of tert-butyl (3-oxocyclopentyl)methylcarbamate, a molecule possessing a combination of functional groups—a carbamate, a cyclic ketone, and an aliphatic chain—that present a unique and illustrative analytical challenge. Our narrative will be guided by the principles of scientific integrity, weaving together technical accuracy with field-proven insights to provide a self-validating system for its structural confirmation.

This document is intended for researchers, scientists, and drug development professionals who seek not just to identify a molecule, but to understand the causality behind the experimental choices that lead to its definitive structural assignment.

Foundational Analysis: Molecular Formula and Unsaturation

Before embarking on a detailed spectroscopic analysis, the initial step is to determine the molecular formula and the degree of unsaturation. This foundational information provides the first clues to the molecule's overall structure and directs the subsequent analytical strategy. For this compound, the molecular formula is C₁₀H₁₇NO₃ [1].

The degree of unsaturation (DoU), or the index of hydrogen deficiency, is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C is the number of carbons, H is the number of hydrogens, X is the number of halogens, and N is the number of nitrogens.

For C₁₀H₁₇NO₃: DoU = 10 + 1 - (17/2) + (1/2) = 11 - 8.5 + 0.5 = 3

A degree of unsaturation of three suggests the presence of a combination of rings and/or double bonds. In the context of the known functional groups (a ketone and a carbamate, both containing C=O bonds), we can anticipate one ring and two double bonds (the carbonyls of the ketone and the carbamate).

Mass Spectrometry: The Molecular Weight and Fragmentation Blueprint

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing valuable information about its structure through fragmentation patterns[2][3]. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and ensure the observation of the molecular ion[2].

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectrum.

-

Ionization Mode: Positive ion mode ESI is typically employed for carbamates to facilitate the formation of protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺[4][5].

-

Data Acquisition: The spectrum is acquired over a relevant mass range (e.g., m/z 50-500).

Data Interpretation: Unveiling the Molecular Ion and Key Fragments

The expected high-resolution mass of the protonated molecule ([M+H]⁺) is 214.14377 m/z [6]. The observation of this ion with high mass accuracy confirms the elemental composition of C₁₀H₁₈NO₃⁺.

| Predicted Ion | m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | 214.14377 | Protonated molecule |

| [M+Na]⁺ | 236.12571 | Sodium adduct |

| [M+K]⁺ | 252.09965 | Potassium adduct |

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound.[6]

Further fragmentation analysis (MS/MS) can provide insights into the connectivity of the molecule. Key expected fragmentations for carbamates include the loss of the tert-butyl group or isobutylene.

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, we expect to see characteristic absorption bands for the N-H, C=O (ketone and carbamate), and C-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation: A Symphony of Vibrations

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Appearance |

| ~3300 | N-H stretch | Carbamate | Moderate, sharp peak |

| 2960-2850 | C-H stretch | Aliphatic | Strong, sharp peaks |

| ~1740 | C=O stretch | Ketone (cyclopentanone) | Strong, sharp peak[7] |

| ~1700 | C=O stretch | Carbamate | Strong, sharp peak[8][9] |

| ~1520 | N-H bend | Carbamate | Moderate peak |

| ~1250 | C-O stretch | Carbamate | Strong peak |

Table 2: Expected Infrared Absorption Bands for this compound.

The presence of two distinct carbonyl peaks is a key diagnostic feature, differentiating the ketone from the carbamate. The cyclopentanone C=O stretch typically appears at a higher frequency than that of an acyclic ketone due to ring strain.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution[10]. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the carbon skeleton and the connectivity of atoms.[11][12]

Experimental Protocol: A Suite of NMR Experiments

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

1D NMR: ¹H and ¹³C{¹H} spectra are acquired.

-

2D NMR: COSY, HSQC, and HMBC experiments are performed to establish correlations between protons and carbons.

Data Interpretation: Assembling the Molecular Puzzle

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | br s | 1H | NH |

| ~4.0 | m | 1H | CH -N |

| ~3.2 | t | 2H | CH ₂-N |

| 2.2-2.5 | m | 4H | CH ₂-C=O |

| 1.8-2.1 | m | 2H | CH ₂ |

| 1.45 | s | 9H | C(CH ₃)₃ |

Table 3: Predicted ¹H NMR Data for this compound.

-

Causality: The downfield shift of the CH-N proton is due to the deshielding effect of the adjacent nitrogen atom. The protons on the carbons adjacent to the ketone carbonyl are also shifted downfield. The nine protons of the tert-butyl group appear as a sharp singlet due to their chemical equivalence and lack of adjacent protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Predicted Chemical Shift (ppm) | Assignment |

| ~218 | C =O (ketone) |

| ~156 | C =O (carbamate) |

| ~80 | C (CH₃)₃ |

| ~50 | C H-N |

| ~45 | C H₂-N |

| ~38 | C H₂-C=O |

| ~28 | C(C H₃)₃ |

| ~25 | C H₂ |

Table 4: Predicted ¹³C NMR Data for this compound.

-

Causality: The carbonyl carbons of the ketone and carbamate are the most downfield signals due to the strong deshielding effect of the oxygen atoms. The quaternary carbon of the tert-butyl group is also significantly downfield.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[13] It is invaluable for tracing out the proton spin systems within the molecule. For instance, the CH-N proton will show a correlation to the CH₂-N protons, which in turn will show correlations to the other protons on the cyclopentyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[12][14] This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton.[14][15][16] It shows correlations between protons and carbons over two or three bonds. Key expected HMBC correlations for this compound include:

-

The protons of the tert-butyl group will show a correlation to the quaternary carbon of the tert-butyl group and the carbonyl carbon of the carbamate.

-

The NH proton will show correlations to the CH-N carbon and the carbamate carbonyl carbon.

-

The protons on the carbons adjacent to the ketone will show a correlation to the ketone carbonyl carbon.

-

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, demonstrating how the data from each technique builds upon the previous to arrive at a definitive structure.

Caption: A logical workflow for the structural elucidation of this compound.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of this compound serves as an excellent case study for the application of modern analytical techniques in organic chemistry. By systematically employing mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The key to this process is not merely the acquisition of data, but the logical integration of the information derived from each technique. The molecular formula and degree of unsaturation provide the initial constraints, MS confirms the molecular weight and elemental composition, IR identifies the key functional groups, and NMR provides the detailed connectivity map. This multi-faceted, self-validating approach ensures the highest level of confidence in the final structural assignment, a critical prerequisite for any further research or development activities.

References

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).

-

cosy hsqc hmbc: Topics by Science.gov. (n.d.). Retrieved February 6, 2026, from [Link]

-

Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 - Shimadzu Scientific Instruments. (n.d.). Retrieved February 6, 2026, from [Link]

-

Tert-butyl n-[(2-oxocyclopentyl)methyl]carbamate - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

-

FTIR spectra of (A) pure components (keto (a), keto-HPCyd coevaporated... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

-

Tert-butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes - ACS Publications. (n.d.). Retrieved February 6, 2026, from [Link]

-

FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

-

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society. (n.d.). Retrieved February 6, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved February 6, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved February 6, 2026, from [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]

-

Theoretical NMR correlations based Structure Discussion - PMC - PubMed Central. (n.d.). Retrieved February 6, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (2019, April 1). Retrieved February 6, 2026, from [Link]

-

Mass Spectra of N-Substituted Ethyl Carbamates. | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 6, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

-

Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved February 6, 2026, from [Link]

-

FTIR analysis of the ketone group (IK), the methyl group (IM), and samples isotacticity (ISO) results. - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). Retrieved February 6, 2026, from [Link]

-

Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (2018, September 29). Retrieved February 6, 2026, from [Link]

-

Effective Analysis Carbamate Pesticides | Separation Science. (n.d.). Retrieved February 6, 2026, from [Link]

-

Microscale Methodology for Structure Elucidation of Natural Products - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

-

tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

- 1. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - Tert-butyl n-[(2-oxocyclopentyl)methyl]carbamate (C11H19NO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jchps.com [jchps.com]

- 11. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ecommons.cornell.edu [ecommons.cornell.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to tert-Butyl N-[(3-oxocyclopentyl)methyl]carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate, a valuable building block in modern medicinal chemistry and drug development. While the nomenclature "tert-butyl (3-oxocyclopentyl)methylcarbamate" is sometimes encountered, the correct IUPAC name is tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate . This document elucidates the chemical properties, outlines robust synthetic strategies, and explores the versatile applications of this bifunctional molecule. Particular emphasis is placed on its role as a precursor to novel therapeutic agents, leveraging its unique combination of a reactive ketone and a protected primary amine. Detailed experimental protocols and predictive spectroscopic data are provided to facilitate its practical application in the laboratory.

Introduction: A Bifunctional Scaffold for Medicinal Chemistry

tert-Butyl N-[(3-oxocyclopentyl)methyl]carbamate is a synthetic organic compound that has garnered interest in the field of drug discovery due to its versatile chemical architecture. The molecule incorporates two key functional groups: a cyclopentanone ring and a tert-butoxycarbonyl (Boc)-protected aminomethyl group. This strategic combination allows for selective chemical transformations, making it an ideal scaffold for the synthesis of complex molecular entities.

The cyclopentanone moiety serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc-protected amine provides a stable, yet readily deprotectable, nitrogen source for the introduction of diverse substituents. This orthogonality of reactivity is paramount in the multi-step synthesis of pharmacologically active compounds.

Chemical and Physical Properties

While specific experimental data for tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate is not extensively reported in the public domain, its properties can be reliably predicted based on its structure and data from analogous compounds, such as tert-butyl N-(3-oxocyclopentyl)carbamate.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Reference/Basis for Prediction |

| IUPAC Name | tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate | Standard nomenclature rules |

| Molecular Formula | C₁₁H₁₉NO₃ | Based on chemical structure |

| Molecular Weight | 213.27 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy with similar carbamates |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | General solubility of Boc-protected amines |

| Boiling Point | > 200 °C (decomposes) | Analogy with similar compounds |

| XLogP3 | ~1.5 | Predicted based on structure |

| Hydrogen Bond Donor Count | 1 | From the N-H group |

| Hydrogen Bond Acceptor Count | 3 | From the two carbonyl oxygens and the ester oxygen |

Synthesis of tert-Butyl N-[(3-oxocyclopentyl)methyl]carbamate

The synthesis of tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate is not a one-step process and typically involves the preparation of the key intermediate, (3-oxocyclopentyl)methanamine, followed by the protection of the primary amine with a Boc group.

Synthesis of the Precursor: (3-oxocyclopentyl)methanamine

Two plausible synthetic routes for the preparation of (3-oxocyclopentyl)methanamine are outlined below. The choice of route may depend on the availability of starting materials and desired scale.

Route A: Reduction of 3-Oxocyclopentanecarbonitrile

This route involves the reduction of the nitrile group of 3-oxocyclopentanecarbonitrile to a primary amine.

Caption: Synthetic pathway for (3-oxocyclopentyl)methanamine via nitrile reduction.

Experimental Protocol (Route A):

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-oxocyclopentanecarbonitrile in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (3-oxocyclopentyl)methanamine, which can be purified by distillation or chromatography.

Route B: Reduction of 3-Oxocyclopentanecarboxamide

An alternative approach involves the reduction of the corresponding carboxamide.

Caption: N-Boc protection of (3-oxocyclopentyl)methanamine.

Experimental Protocol:

-

Dissolve (3-oxocyclopentyl)methanamine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (Et₃N) or aqueous sodium hydroxide, to the solution.

-

To the stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise at 0 °C or room temperature.

-

Stir the reaction mixture for several hours until the starting amine is consumed (monitored by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel to obtain pure tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate.

Spectroscopic Characterization (Predicted)

The structural elucidation of tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate can be achieved through a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its functional groups and comparison with similar structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ (ppm): ~4.8-5.2 (br s, 1H, N-H), 3.0-3.3 (m, 2H, -CH₂-N-), 2.0-2.5 (m, 5H, cyclopentanone and -CH-CH₂-N- protons), 1.6-2.0 (m, 2H, cyclopentanone protons), 1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~218 (C=O, ketone), ~156 (C=O, carbamate), ~80 (-C(CH₃)₃), ~45 (-CH₂-N-), ~40-45 (cyclopentanone carbons), ~28 (-C(CH₃)₃) |

| IR (Infrared) | ν (cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch), ~1740 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) |

| Mass Spectrometry (MS) | [M+H]⁺ = 214.1438; [M+Na]⁺ = 236.1257 |

Applications in Drug Discovery and Development

The utility of tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate in medicinal chemistry stems from its ability to serve as a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Reductive Amination

The ketone functionality can undergo reductive amination with a variety of primary and secondary amines to introduce diverse substituents at the 3-position of the cyclopentyl ring. [1]This reaction is a cornerstone of medicinal chemistry for the construction of amine-containing compounds. [2]

Caption: Reductive amination of the cyclopentanone moiety.

This strategy allows for the exploration of structure-activity relationships (SAR) by systematically varying the amine component. The resulting secondary or tertiary amine can be a key pharmacophoric element in the final drug candidate.

Elaboration of the Aminomethyl Side Chain

Following the modification of the cyclopentanone ring, the Boc-protecting group on the aminomethyl side chain can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine. This newly liberated amine can then be further functionalized through acylation, alkylation, or sulfonylation to introduce another point of diversity.

Role as a Linker

The bifunctional nature of this molecule allows it to act as a linker, connecting two different pharmacophores. The cyclopentyl ring can be derivatized with one pharmacophore, and after deprotection, the aminomethyl group can be coupled to a second pharmacophore. This approach is valuable in the design of dual-target drugs or molecules with improved pharmacokinetic properties.

Conclusion

tert-Butyl N-[(3-oxocyclopentyl)methyl]carbamate is a valuable and versatile synthetic intermediate for researchers in drug discovery and medicinal chemistry. Its well-defined reactivity and the orthogonal nature of its functional groups provide a robust platform for the synthesis of complex and diverse molecular architectures. The synthetic protocols and predictive data presented in this guide are intended to serve as a practical resource for the effective utilization of this important building block in the development of novel therapeutic agents.

References

-

PubChem. tert-Butyl (3-oxocyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

-

Macor, J. E. A general carbonyl alkylative amination for tertiary amine synthesis. PubMed. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

ResearchGate. A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

-

Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Chemistry Stack Exchange. Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. [Link]

-

PubMed. Modular approach to substituted Boc-protected 4-(aminomethyl)pyrroles. [Link]

-

ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

mzCloud. Methamphetamine tert butyl carbamate. [Link]

-

PubChem. tert-Butyl carbamate. [Link]

-

mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

Sources

An In-depth Technical Guide on the Safety and Hazards of Tert-butyl (3-oxocyclopentyl)carbamate

Abstract: This technical guide provides a comprehensive overview of the safety and hazards associated with tert-butyl (3-oxocyclopentyl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This document synthesizes available safety data to offer a detailed understanding of its potential risks and outlines best practices for safe handling, storage, and emergency response.

Introduction

Tert-butyl (3-oxocyclopentyl)carbamate is an organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features make it a useful intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. As with any chemical reagent, a thorough understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide will delve into the known safety information for tert-butyl (3-oxocyclopentyl)carbamate, providing a framework for its safe utilization in a research and development setting. It is important to note that while this guide focuses on tert-butyl (3-oxocyclopentyl)carbamate, the broader context of carbamate toxicity is also considered to provide a more complete safety profile.

Physicochemical Properties

A fundamental aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics can influence its reactivity, potential for exposure, and appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [2] |

| CAS Number | 847416-99-3 | [1] |

| Appearance | Not explicitly stated, but related compounds are often off-white solids. | [3] |

| Storage Temperature | Room temperature | [1] |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The available data for tert-butyl (3-oxocyclopentyl)carbamate indicates the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from the ECHA C&L Inventory.

Pictograms:

Signal Word: Warning

These classifications underscore the primary hazards associated with this compound: oral toxicity, and irritation to the skin, eyes, and respiratory system.

Toxicological Profile and Health Effects

The toxicological properties of tert-butyl (3-oxocyclopentyl)carbamate have not been exhaustively investigated. However, based on its GHS classification and the general toxicity of carbamates, the following health effects can be anticipated:

-

Acute Effects:

-

Ingestion: Harmful if swallowed, potentially leading to gastrointestinal irritation, nausea, and vomiting.[4] In cases of significant ingestion of carbamates, more severe systemic effects can occur.[5]

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[4]

-

Eye Contact: Causes serious eye irritation, characterized by redness, pain, and potential damage to the eye tissue.[4]

-

Inhalation: May cause respiratory tract irritation, leading to coughing, sneezing, and shortness of breath.[6]

-

-

Chronic Effects:

-

There is limited data on the long-term health effects of specific exposure to tert-butyl (3-oxocyclopentyl)carbamate. However, prolonged or repeated exposure should be avoided. Some carbamates are known to have neurotoxic effects due to their inhibition of acetylcholinesterase.[7]

-

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the use of appropriate personal protective equipment is crucial when working with this compound.

Workflow for Safe Handling of Tert-butyl (3-oxocyclopentyl)carbamate

Caption: A logical workflow for the safe handling of tert-butyl (3-oxocyclopentyl)carbamate.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]

-

Skin Protection: A laboratory coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[8]

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[6] All handling of the solid compound should ideally be performed in a chemical fume hood to minimize inhalation exposure.

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

-

Stability: The compound is generally stable under recommended storage conditions.

Accidental Release and First-Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is necessary.

Accidental Release Measures:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

-

Cleanup: Carefully sweep or scoop up the spilled material and place it in a labeled container for hazardous waste disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

If Swallowed: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures

While not classified as flammable, it is important to be prepared for the event of a fire involving this compound.

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: In the event of a fire, toxic fumes of carbon oxides and nitrogen oxides may be produced.

-

Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials containing tert-butyl (3-oxocyclopentyl)carbamate should be treated as hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of by a licensed hazardous waste disposal company.

Conclusion

Tert-butyl (3-oxocyclopentyl)carbamate is a valuable research chemical that presents moderate health hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. By adhering to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, proper handling and storage procedures, and preparedness for emergency situations, researchers can significantly mitigate the risks associated with its use. A culture of safety and a thorough understanding of the potential hazards of all laboratory reagents are fundamental to a safe and productive research environment.

References

-

PubChem. tert-Butyl (3-oxocyclopentyl)carbamate. [Link]

- MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)

-

StatPearls. Carbamate Toxicity. [Link]

-

Journal of Pioneering Medical Sciences. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing Tert-butyl (3-oxocyclopentyl)methylcarbamate in Modern Drug Discovery

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of Tert-butyl (3-oxocyclopentyl)methylcarbamate. We will delve into reliable sourcing strategies, essential quality control measures, safe handling protocols, and practical applications, particularly its role as a versatile building block in medicinal chemistry.

Core Compound Analysis: The Role of a Versatile Building Block

This compound (CAS No. 847416-99-3) is a bifunctional organic molecule increasingly recognized for its utility in the synthesis of complex pharmaceutical agents.[1][2] Its structure features a cyclopentanone ring, which provides a rigid scaffold amenable to further chemical modification, and a Boc-protected amine, a crucial element for controlled, stepwise synthetic routes.

The tert-butyloxycarbonyl (Boc) protecting group is paramount to its function. In multi-step syntheses, it masks the reactivity of the amine group, preventing unwanted side reactions. This protection is robust under many reaction conditions but can be selectively removed under acidic conditions, allowing for the strategic unveiling of the amine for subsequent coupling reactions. This property makes the compound a valuable building block, especially in the construction of targeted protein degraders (e.g., PROTACs) and other complex molecular architectures where precise control over reactivity is essential.[1][3]

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₇NO₃[2]

-

Molecular Weight: 199.25 g/mol [2]

-

Common Synonyms: 3-(Boc-Amino)cyclopentanone, (3-Oxo-cyclopentyl)-carbamic acid tert-butyl ester[2][4]

Procurement Strategy: Identifying and Vetting Suppliers

Acquiring high-quality starting materials is the foundation of reproducible and successful research. The procurement of this compound should be approached with a systematic process of supplier identification and qualification.

Sources

Purity and analysis of Tert-butyl (3-oxocyclopentyl)methylcarbamate